molecular formula C8H10BrN B166108 3-Bromo-5-isopropylpyridine CAS No. 1209459-74-4

3-Bromo-5-isopropylpyridine

Cat. No.: B166108
CAS No.: 1209459-74-4
M. Wt: 200.08 g/mol
InChI Key: CBHRRNLHWWFNCS-UHFFFAOYSA-N
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Description

3-Bromo-5-isopropylpyridine: is an organic compound with the molecular formula C8H10BrN . It is a derivative of pyridine, where the pyridine ring is substituted with a bromine atom at the third position and an isopropyl group at the fifth position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-isopropylpyridine typically involves the bromination of 5-isopropylpyridine. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the pyridine ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-isopropylpyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Products include various substituted pyridines depending on the nucleophile used.

    Oxidation: Products include ketones or aldehydes derived from the isopropyl group.

    Reduction: Products include piperidine derivatives

Scientific Research Applications

Chemistry: 3-Bromo-5-isopropylpyridine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex heterocyclic compounds and pharmaceuticals .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It can be used to develop new therapeutic agents targeting various biological pathways .

Industry: In the chemical industry, this compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 3-Bromo-5-isopropylpyridine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the isopropyl group can influence the compound’s binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Uniqueness: 3-Bromo-5-isopropylpyridine is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The steric and electronic effects of the isopropyl group can lead to different reaction outcomes and interactions compared to its analogs .

Properties

IUPAC Name

3-bromo-5-propan-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN/c1-6(2)7-3-8(9)5-10-4-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBHRRNLHWWFNCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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